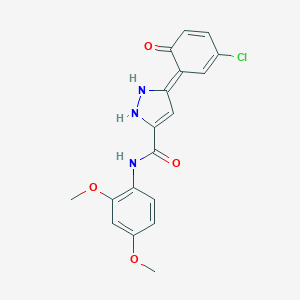
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for many years. It is a well-known inhibitor of chloride channels and anion exchangers, and has been used to study a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is a potent inhibitor of chloride channels and anion exchangers, and its mechanism of action is well-understood. It binds to the extracellular domain of these proteins and blocks the passage of chloride ions or other anions through the channel or exchanger. This results in a disruption of normal cellular function, which can be used to study the role of these proteins in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. It has been shown to inhibit chloride channels and anion exchangers in a variety of cell types, including red blood cells, neurons, and epithelial cells. This inhibition can lead to changes in cell volume, pH, and ion concentrations, which can affect a variety of physiological processes. This compound has also been shown to have effects on membrane potential, neurotransmitter release, and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has several advantages as a research tool. It is a potent and specific inhibitor of chloride channels and anion exchangers, which makes it useful for studying the function and regulation of these proteins. It is also relatively easy to synthesize and purify, which makes it readily available for research use. However, there are some limitations to its use. This compound can have off-target effects on other proteins, which can complicate data interpretation. Additionally, its use in vivo may be limited by its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more specific inhibitors of chloride channels and anion exchangers, which could help to elucidate the specific roles of these proteins in various physiological processes. Another area of interest is the use of this compound as a tool for drug discovery, as it has been shown to interact with a variety of drug targets. Finally, there is interest in the development of new methods for synthesizing this compound and related compounds, which could improve its availability and reduce its cost.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,5-dimethylaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been used extensively in scientific research to study the function and regulation of chloride channels and anion exchangers. It has been used to investigate the role of these proteins in a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling. This compound has also been used to study the effects of various drugs and toxins on chloride channel function.
Propiedades
Fórmula molecular |
C14H13F2NO2S |
|---|---|
Peso molecular |
297.32 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-5-10(2)7-12(6-9)17-20(18,19)14-4-3-11(15)8-13(14)16/h3-8,17H,1-2H3 |
Clave InChI |
LQYTZYXAXSPOFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)